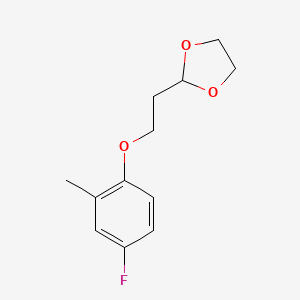

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC13549203

Molecular Formula: C12H15FO3

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO3 |

|---|---|

| Molecular Weight | 226.24 g/mol |

| IUPAC Name | 2-[2-(4-fluoro-2-methylphenoxy)ethyl]-1,3-dioxolane |

| Standard InChI | InChI=1S/C12H15FO3/c1-9-8-10(13)2-3-11(9)14-5-4-12-15-6-7-16-12/h2-3,8,12H,4-7H2,1H3 |

| Standard InChI Key | BMMDHZUPELQLHZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)OCCC2OCCO2 |

| Canonical SMILES | CC1=C(C=CC(=C1)F)OCCC2OCCO2 |

Introduction

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane is a chemical compound with the CAS number 1443354-57-1. It belongs to the class of dioxolanes, which are heterocyclic compounds containing a five-membered ring with two oxygen atoms. This compound is particularly interesting due to its fluorinated and methylated phenoxy group attached to an ethyl chain, which is further linked to a 1,3-dioxolane ring.

Synthesis and Applications

The synthesis of 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane typically involves the reaction of a phenoxy compound with an ethyl halide or a similar precursor, followed by attachment to a dioxolane ring. This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and materials science due to its unique structural features.

Safety and Handling

-

Signal Word: Warning

-

Hazard Statements: Not explicitly listed, but compounds with similar structures may pose risks such as skin and eye irritation.

-

Precautionary Statements: General precautions include avoiding contact with skin and eyes, and using protective equipment.

| Hazard Information | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | Not specified |

| Precautionary Statements | Avoid skin and eye contact |

Research Findings

Research on 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane is limited, but compounds with similar structures have been studied for their potential applications in medicinal chemistry and materials science. The presence of fluorine and methyl groups on the phenyl ring can influence the compound's reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume